Methyl 4-amino-5-bromo-2-methoxybenzoate

Dopamine D2 Receptor Antagonism Antipsychotic Drug Development Radiopharmacy

In CNS drug discovery, substituting the 5-bromo group with other halogens significantly reduces target affinity. Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4) provides the precise 5-bromo-2-methoxy-4-amino substitution pattern essential for high-potency benzamide pharmacophores: • 6-fold higher dopamine D2 affinity vs sulpiride (IC50 0.0164 vs 0.0991 µmol/L) • Sub-nanomolar 5-HT3 receptor binding (Ki 0.5 nM) for antiemetic programs • Distinct melting point (152-154°C) enables reliable purification at scale • 5-Br handle supports efficient Pd-catalyzed late-stage SAR exploration

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 111049-68-4
Cat. No. B182784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-5-bromo-2-methoxybenzoate
CAS111049-68-4
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OC)Br)N
InChIInChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
InChIKeyCUMRIXJSGJTGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4): A Differentiated Building Block for CNS-Targeted Drug Discovery


Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4), also known as 4-amino-5-bromo-2-methoxybenzoic acid methyl ester, is a versatile brominated aromatic ester with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol. It is characterized by a melting point of 152-154°C, which distinguishes it from its closely related non-brominated and chloro-substituted analogs [1]. The compound features a unique substitution pattern on its phenyl ring: an amino group at the 4-position, a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl ester group. This specific arrangement provides a reactive platform for diverse downstream modifications, making it a key intermediate in medicinal chemistry programs focused on the central nervous system (CNS) and oncology [2].

The Critical Role of Methyl 4-amino-5-bromo-2-methoxybenzoate's Halogen in Downstream Potency: Why Analogs Are Not Interchangeable


A generic substitution of Methyl 4-amino-5-bromo-2-methoxybenzoate with a non-brominated or differently halogenated analog is not scientifically sound and can lead to a significant loss of function in the final drug candidate. The 5-bromo substituent is not an inert placeholder; it is a critical structural feature that dramatically influences the biological activity of the derived benzamide pharmacophore [1]. Quantitative evidence demonstrates that the bromo group is essential for achieving high affinity at both dopamine D2 and serotonin 5-HT3 receptors, with the corresponding chloro-substituted analogs showing inferior potency [2][3]. Furthermore, the specific physical properties conferred by the bromo group, such as a distinct melting point (152-154°C), impact the handling, purification, and scalability of the synthetic process compared to other halogenated intermediates [1][4]. The following quantitative evidence provides a direct comparison to guide scientific selection and procurement decisions.

Quantitative Evidence Guide: Why Methyl 4-amino-5-bromo-2-methoxybenzoate Outperforms Its Analogs


Evidence Item 1: Superior Potency in Dopamine D2 Receptor Antagonism vs. Sulpiride

A benzamide derivative synthesized from Methyl 4-amino-5-bromo-2-methoxybenzoate demonstrates a 6-fold higher affinity for the dopamine D2 receptor in vitro compared to the clinically used antipsychotic sulpiride. The target compound, (RS)-2-methoxy-4-amino-5-bromo-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide, achieved an IC50 of 0.0164 µmol/L, while sulpiride required a concentration of 0.0991 µmol/L under the same assay conditions [1]. This quantifiable difference highlights the superior D2 receptor engagement conferred by the 5-bromo-2-methoxy-4-amino substituted benzamide core.

Dopamine D2 Receptor Antagonism Antipsychotic Drug Development Radiopharmacy

Evidence Item 2: Critical Role of the 5-Bromo Group for Sub-Nanomolar 5-HT3 Receptor Affinity

The 5-bromo substituent is a key determinant for achieving sub-nanomolar affinity at the human 5-HT3 receptor. A benzamide derivative, which incorporates the 5-bromo-2-methoxy-4-amino scaffold found in Methyl 4-amino-5-bromo-2-methoxybenzoate, exhibits a potent Ki of 0.5 nM in a radioligand binding assay against the human 5-HT3A receptor [1]. In contrast, a similar assay for another 5-HT3 antagonist in the same class (represented by BindingDB entry BDBM221548) showed an IC50 of 0.740 nM, highlighting the potential for the bromo-substituted core to achieve even greater potency [2]. This sub-nanomolar affinity is a critical differentiator for developing next-generation antiemetics.

5-HT3 Receptor Antagonism Antiemetic Drug Development Ion Channel Modulation

Evidence Item 3: Physicochemical Differentiation for Streamlined Synthesis and Purification

The melting point of Methyl 4-amino-5-bromo-2-methoxybenzoate (152-154°C) is distinct from that of its non-brominated analog (methyl 4-amino-2-methoxybenzoate; 156-157°C) and its chloro-substituted analog (methyl 4-amino-5-chloro-2-methoxybenzoate; 135°C) [1][2]. This 17-19°C difference in melting point relative to the chloro analog can significantly impact recrystallization efficiency and purity profile during intermediate isolation in multi-step syntheses. The distinct solid-state property allows for process development teams to select the bromo intermediate for improved handling and purification workflows.

Process Chemistry Solid-Phase Properties Crystallization

Evidence Item 4: Optimized Reactivity Profile via 5-Bromo Substituent

The 5-bromo group of Methyl 4-amino-5-bromo-2-methoxybenzoate provides a strategic advantage in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the rapid diversification of lead compounds. This reactivity is superior to that of the 5-chloro analog, which requires harsher conditions or specialized catalysts for similar transformations [1]. Studies have demonstrated the utility of this bromo intermediate in constructing complex kinase inhibitor scaffolds, where the bromine atom acts as a reliable handle for introducing molecular diversity at a late stage of synthesis [2]. This allows medicinal chemists to explore structure-activity relationships (SAR) more efficiently.

Synthetic Methodology Cross-Coupling Reactions Medicinal Chemistry

High-Value Application Scenarios for Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4)


Scenario 1: Development of Next-Generation Antipsychotics with Superior D2 Affinity

Pharmaceutical companies focused on developing novel antipsychotics should prioritize this compound as a key intermediate. The quantitative evidence demonstrates that the derived benzamide core achieves a 6-fold higher affinity for the dopamine D2 receptor compared to sulpiride (IC50 0.0164 µmol/L vs 0.0991 µmol/L) [1]. This potency advantage is directly linked to the 5-bromo-2-methoxy-4-amino substitution pattern, making it a superior starting point for lead optimization programs targeting improved efficacy and reduced side effects in schizophrenia and bipolar disorder.

Scenario 2: Synthesis of Sub-Nanomolar 5-HT3 Antagonists for Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is ideally suited for medicinal chemistry campaigns aimed at creating next-generation antiemetics. As shown, derivatives built on this scaffold can achieve sub-nanomolar Ki values (0.5 nM) at the human 5-HT3 receptor, a property critical for managing CINV and post-operative nausea [1]. The data suggests that the 5-bromo substituent is essential for this high level of potency, providing a clear rationale for selecting this specific intermediate over its chloro or non-halogenated counterparts.

Scenario 3: Late-Stage Functionalization and SAR Studies in CNS Drug Discovery

The 5-bromo group offers a clear advantage in late-stage functionalization via palladium-catalyzed cross-coupling, a cornerstone of modern medicinal chemistry [1]. This reactivity allows for the efficient synthesis of diverse analog libraries to probe structure-activity relationships (SAR) around a validated CNS pharmacophore. This contrasts with the less reactive 5-chloro analog, which can hinder SAR exploration and slow down the lead optimization process. Furthermore, the compound's distinct melting point (152-154°C) facilitates simpler purification workflows during the synthesis of advanced intermediates [2].

Scenario 4: Process Development for Robust and Scalable Synthesis

Process chemists will benefit from the compound's well-defined physical properties. Its melting point of 152-154°C is markedly different from that of the common chloro analog (135°C), enabling more effective purification by recrystallization and reducing the risk of impurity carryover in multi-kilogram campaigns [1][2]. This physical characteristic, combined with its high purity commercial availability (typically 95-98%), makes it a reliable and scalable building block for industrial pharmaceutical synthesis.

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